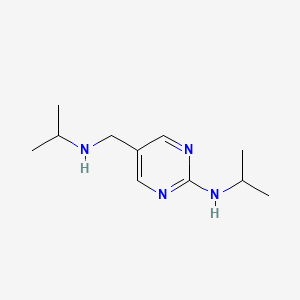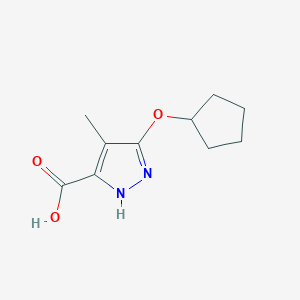
5-(Cyclopentyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclopentyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a cyclopentyloxy group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopentyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with cyclopentanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopentyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-(Cyclopentyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Cyclopentyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its molecular structure allows it to bind to active sites on target proteins, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1H-pyrazole-3-carboxylic acid: Lacks the cyclopentyloxy group, making it less versatile in certain reactions.
5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid: Similar structure but without the methyl group, affecting its reactivity and applications.
5-(Cyclopentyloxy)-4-methyl-1H-pyrazole: Lacks the carboxylic acid group, limiting its use in reactions requiring this functional group.
Uniqueness
5-(Cyclopentyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound in various chemical syntheses and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-cyclopentyloxy-4-methyl-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-6-8(10(13)14)11-12-9(6)15-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
KDTGEIKSIKXQQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1OC2CCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


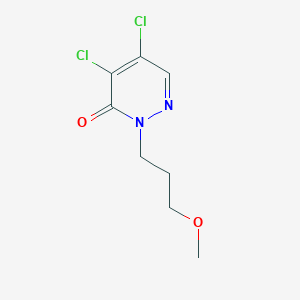
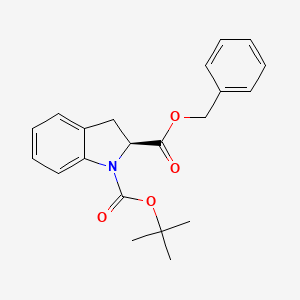
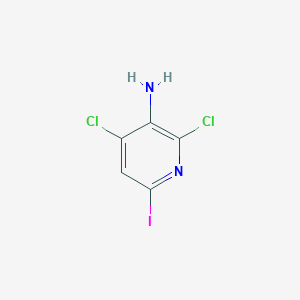
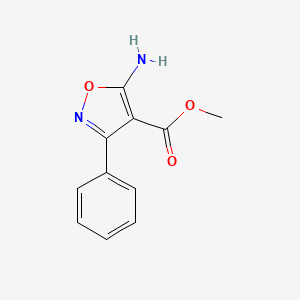
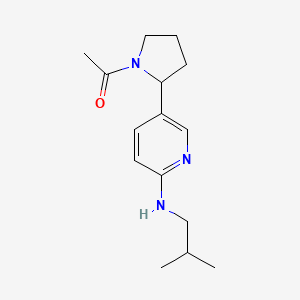
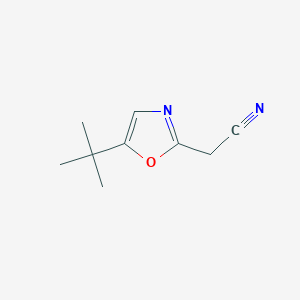
![5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B11809955.png)

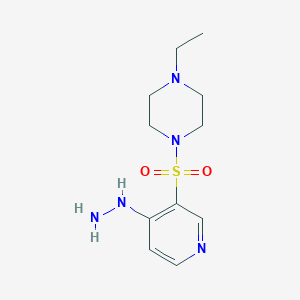
![5-Bromo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11809985.png)
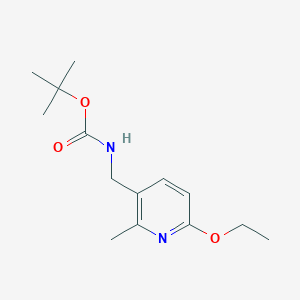
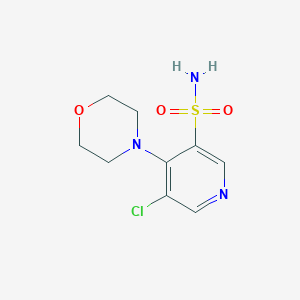
![7-(Cyclopropanecarbonyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B11810007.png)
